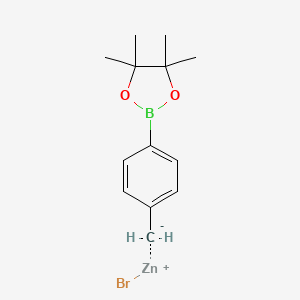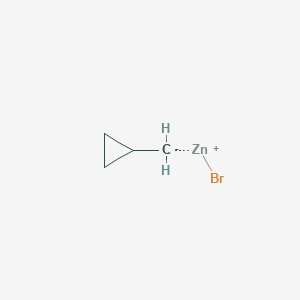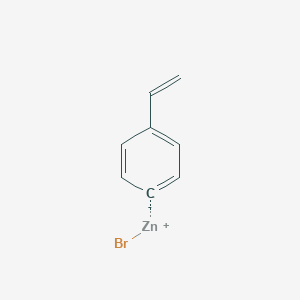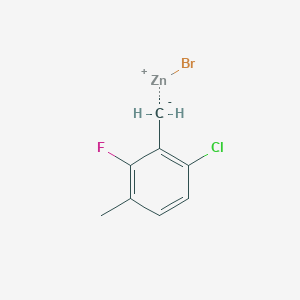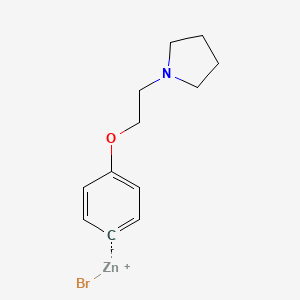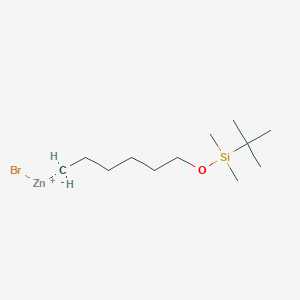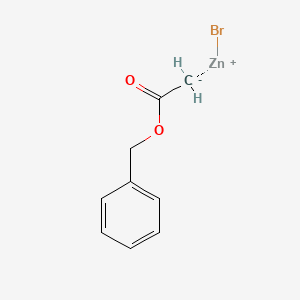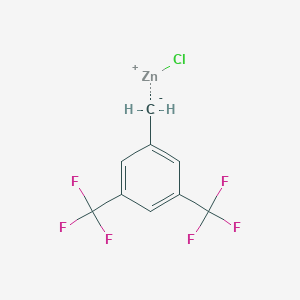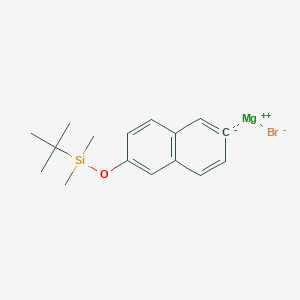
1-Ethoxy-1-oxohexan-2-ylzinc bromide, 0.50 M in ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-1-oxohexan-2-ylzinc bromide, 0.50 M in ether (EOHB) is an organometallic compound that is used in a wide range of scientific research applications. It is composed of a zinc atom that is covalently bonded to a bromide ion and an ethoxy group that is linked to an oxohexan-2-yl group. The compound has a wide range of applications in organic synthesis, catalysis, and other scientific research.
Aplicaciones Científicas De Investigación
1-Ethoxy-1-oxohexan-2-ylzinc bromide, 0.50 M in ether has a wide range of applications in scientific research. It has been used in the synthesis of organic compounds, such as amines, alcohols, and alkynes. It has also been used in catalysis, as a catalyst for the synthesis of polymers, and as a reagent in the synthesis of novel materials. Additionally, this compound has been used in the synthesis of pharmaceuticals, including antibiotics and anti-cancer drugs.
Mecanismo De Acción
The mechanism of action of 1-Ethoxy-1-oxohexan-2-ylzinc bromide, 0.50 M in ether is still not fully understood. However, it is believed that the ethoxy group of the compound interacts with the zinc atom to form a coordination complex. This coordination complex is thought to be responsible for the catalytic activity of the compound. Additionally, the bromide ion is thought to be involved in the catalytic cycle, as it is believed to act as a Lewis acid, which can facilitate the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still not fully understood. However, it is believed that the compound can act as a catalyst in the synthesis of organic compounds, which can have a wide range of biochemical and physiological effects. Additionally, the compound has been shown to have some antioxidant activity, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-Ethoxy-1-oxohexan-2-ylzinc bromide, 0.50 M in ether in lab experiments is its low cost and availability. Additionally, the compound is relatively easy to synthesize and is stable in a variety of solvents. However, the compound is corrosive and can be hazardous if not handled properly. Additionally, the compound is sensitive to light and air, which can affect its stability.
Direcciones Futuras
The future directions for 1-Ethoxy-1-oxohexan-2-ylzinc bromide, 0.50 M in ether include further research into its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to understand the potential applications of the compound in pharmaceuticals and other industries. Additionally, further research is needed to understand the potential of the compound as a catalyst for the synthesis of novel materials. Finally, further research is needed to understand the potential of the compound as an antioxidant.
Métodos De Síntesis
The synthesis of 1-Ethoxy-1-oxohexan-2-ylzinc bromide, 0.50 M in ether involves the reaction between zinc bromide and 1-ethoxyhexan-2-ol. The reaction is catalyzed by an acid, such as hydrochloric acid. The reaction occurs in ether and is typically carried out at room temperature. The reaction produces a precipitate of this compound, which can be separated and purified by filtration.
Propiedades
IUPAC Name |
bromozinc(1+);ethyl hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15O2.BrH.Zn/c1-3-5-6-7-8(9)10-4-2;;/h7H,3-6H2,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXNSBMCTFSURF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[CH-]C(=O)OCC.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

